Tetrabenazine

Beschreibung

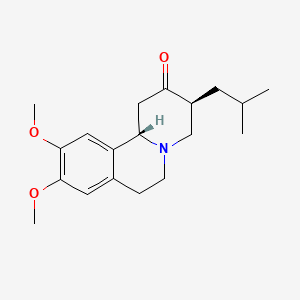

Structure

3D Structure

Eigenschaften

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127442 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from methanol | |

CAS No. |

718635-93-9, 58-46-8 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Studies of Tetrabenazine Action

Vesicular Monoamine Transporter Type 2 (VMAT2) Inhibition

Vesicular monoamine transporter type 2 (VMAT2) is a proton-dependent antiporter vital for loading monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), and histamine (B1213489), into synaptic vesicles within neurons. elifesciences.orgpatsnap.comdrugs.comwikipedia.orgnih.govosti.gov Tetrabenazine functions as a reversible inhibitor of VMAT2. patsnap.comdrugs.comwikipedia.orgmedkoo.comresearchgate.netmedchemexpress.comhres.ca By binding to and inhibiting VMAT2, this compound prevents the efficient uptake and storage of these monoamines into synaptic vesicles. patsnap.comdrugs.comwikipedia.orgnih.govmedkoo.comresearchgate.netpatsnap.com This leads to a depletion of monoamine neurotransmitter stores in nerve terminals, consequently diminishing their release into the synaptic cleft. patsnap.comdrugs.comnih.govmedkoo.compatsnap.com The reduction in dopamine levels, in particular, is believed to be a key factor in its ability to mitigate involuntary movements. patsnap.comdrugs.comnih.govmedkoo.compatsnap.com

Reversible Binding to VMAT2

This compound distinguishes itself from other VMAT inhibitors, such as reserpine (B192253), by its reversible binding to VMAT2. wikipedia.orgmedkoo.comhres.cadovepress.com This reversible interaction is crucial, as it contributes to this compound's shorter duration of action and allows for dose-dependent control of symptoms. medkoo.com The dissociation constant (Kd) for this compound binding to VMAT2 has been reported as 1.34 nM. medkoo.commedchemexpress.com Furthermore, its inhibitory concentration 50% (IC₅₀) for the inhibition of dopamine uptake via VMAT2 is approximately 100-200 nM. medkoo.com this compound is extensively metabolized in the liver to active metabolites, including alpha-dihydrothis compound (α-HTBZ) and beta-dihydrothis compound (β-HTBZ), which also exhibit high affinity for VMAT2 and contribute significantly to the drug's therapeutic effects. patsnap.commedkoo.comresearchgate.nethres.ca

Table 1: Binding and Inhibition Data for this compound and its Metabolites

| Compound | Target | Type of Interaction | Kd (nM) | IC₅₀ (nM) |

| This compound | VMAT2 | Reversible Inhibition | 1.34 medkoo.commedchemexpress.com | 100-200 (Dopamine uptake) medkoo.com |

| α-HTBZ | VMAT2 | Inhibition | Not specified | High affinity hres.ca |

| β-HTBZ | VMAT2 | Inhibition | Not specified | High affinity hres.ca |

Impact on Monoamine Uptake and Storage in Synaptic Vesicles

The core action of this compound is to impede the packaging of monoamines into synaptic vesicles. By inhibiting VMAT2, this compound prevents neurotransmitters like dopamine, serotonin, and norepinephrine from being efficiently transported into these storage organelles. patsnap.comdrugs.comwikipedia.orgnih.govpatsnap.com This leads to a significant reduction in their concentration within the synaptic vesicles and, consequently, a depletion in the nerve terminals and synaptic cleft. patsnap.compatsnap.com

Research findings demonstrate that this compound lowers the storage capacity and inhibits the vesicular release of [³H]-norepinephrine ([³H]-NA), [³H]-dopamine ([³H]-DA), and [³H]-serotonin ([³H]-5-HT) from brain regions such as the prefrontal cortex (PFC) and striatum (STR) in a concentration-dependent manner. nih.gov At lower doses (e.g., 0.25 to 1.0 mg/kg in rats), this compound primarily and selectively depletes dopamine levels, showing a reduction of 57% to 75%. wikipedia.org In contrast, at these same doses, the levels of serotonin and norepinephrine are reduced to a lesser extent, typically by only 15% to 30%. wikipedia.org Achieving a comparable reduction in serotonin levels requires a significantly higher dose, approximately 10-fold greater, than that needed for dopamine depletion. wikipedia.org

Table 2: Relative Monoamine Depletion by this compound (in rats at 0.75-1.0 mg/kg)

| Monoamine | Reduction in Levels |

| Dopamine | 57-75% wikipedia.org |

| Serotonin | 15-30% wikipedia.org |

| Norepinephrine | 15-30% wikipedia.org |

Specificity for VMAT2 over VMAT1

This compound exhibits a notable selectivity for VMAT2 over VMAT1. elifesciences.orgdovepress.comrndsystems.comtocris.combio-techne.com Studies have shown that this compound inhibits VMAT2 with an IC₅₀ value of 0.3 μM, while its IC₅₀ for VMAT1 is 3.4 μM, indicating an approximate 10-fold selectivity for VMAT2. rndsystems.comtocris.combio-techne.com This specificity is attributed to key differences in the ligand binding site between the two transporters, which result in a reduced binding affinity of this compound for VMAT1. elifesciences.orgelifesciences.org Specific residues, such as L37 and V232 in VMAT2, play a critical role in this selectivity. Mutations of these residues to their equivalent counterparts in VMAT1 (phenylalanine and leucine, respectively) have been shown to eliminate dihydrothis compound (B1670615) (DTBZ) binding to VMAT2. elifesciences.org

Table 3: Selectivity of this compound for VMAT2 vs. VMAT1

| Transporter | IC₅₀ (μM) | Selectivity Ratio (VMAT1/VMAT2) |

| VMAT2 | 0.3 rndsystems.comtocris.combio-techne.com | 10-fold rndsystems.comtocris.combio-techne.com |

| VMAT1 | 3.4 rndsystems.comtocris.combio-techne.com |

Structural Basis of VMAT2-Tetrabenazine Interaction

Understanding the precise structural interaction between this compound and VMAT2 provides critical insights into its inhibitory mechanism.

Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the resolution of the human VMAT2 structure in complex with this compound at resolutions ranging from 3.1 Å to 3.3 Å. elifesciences.orgosti.govelifesciences.orgelifesciences.orgresearchgate.netebi.ac.ukelifesciences.orgnih.govresearchgate.netbiorxiv.org These structural studies reveal that the VMAT2-tetrabenazine complex adopts an occluded conformation. elifesciences.orgosti.govelifesciences.orgelifesciences.orgresearchgate.netebi.ac.ukelifesciences.orgnih.govresearchgate.netbiorxiv.org In this occluded state, both the cytosolic and lumenal gates of the transporter are closed, effectively preventing the access of solvent and other ligands. elifesciences.orgnih.gov The binding of this compound is proposed to induce a conformational change, transitioning VMAT2 from an initial lumenal-open state to this high-affinity occluded state. elifesciences.orgelifesciences.orgelifesciences.orgelifesciences.orgnih.gov

Cryo-EM studies have precisely identified the binding site of this compound within VMAT2. This compound binds centrally within the transporter, situated in a binding pocket located between the central transmembrane helices. osti.govelifesciences.orgresearchgate.netnih.govresearchgate.net Within this site, this compound interacts with specific residues. osti.govelifesciences.orgnih.govresearchgate.net The proposed binding mechanism involves an initial low-affinity interaction of this compound with the lumenal-open conformation of VMAT2, which then triggers a conformational change, leading to the formation of a high-affinity, dead-end occluded complex. elifesciences.orgelifesciences.orgelifesciences.org

Key residues critical for both cytosolic and lumenal gating have been identified through these structural analyses. osti.govelifesciences.orgelifesciences.orgnih.govresearchgate.net For instance, the residue E312 is crucial for this compound binding and VMAT2 function; its mutation to glutamine significantly reduces serotonin transport and DTBZ binding, while mutation to alanine (B10760859) completely abolishes this compound binding and transport activities, suggesting E312 acts as a hydrogen bond donor to stabilize this compound in the binding site. elifesciences.org Similarly, W318 is essential for stabilizing the occluded conformation and preventing this compound from being trapped by ensuring the closure of the lumenal gate. elifesciences.org The structural differences in the ligand binding site, particularly involving residues such as L37 and V232, are also highlighted as determinants of VMAT2's selectivity over VMAT1. elifesciences.orgelifesciences.org

Conformational Changes Induced by this compound Binding

This compound (TBZ) functions as a non-competitive inhibitor of VMAT2, binding to the transporter and inducing specific conformational changes that lock it in an inactive state elifesciences.orgnih.govosti.govpnas.org. The proposed mechanism involves two sequential steps: an initial low-affinity binding of TBZ to the luminal-open state of VMAT2, which then triggers a conformational change, resulting in a high-affinity, dead-end TBZ-bound occluded complex elifesciences.orgnih.govelifesciences.orgelifesciences.org.

Cryo-electron microscopy (cryo-EM) structures of VMAT2 complexed with TBZ reveal that the transporter is captured in a fully occluded state, with the ligand binding site centrally located between its transmembrane helices elifesciences.orgnih.govosti.govelifesciences.orgelifesciences.org. This occluded conformation prevents both cytosolic and luminal access to the binding site, thereby inhibiting the transport cycle nih.govelifesciences.org. TBZ is thought to enter VMAT2 from the luminal side, interacting with residues in a central binding site and locking the transporter in this occluded conformation elifesciences.orgnih.govosti.govelifesciences.orgbiorxiv.org. This structural arrest provides the mechanistic basis for its non-competitive inhibition elifesciences.orgnih.govosti.gov. Furthermore, studies highlight the involvement of specific residues and polar networks within VMAT2 that are critical for intracellular and luminal gating, and which may influence the transporter's conformational dynamics and proton transduction elifesciences.orgnih.govosti.govelifesciences.org.

Consequences of VMAT2 Inhibition on Neurotransmitter Dynamics

The inhibition of VMAT2 by this compound profoundly impacts the storage and metabolism of monoamine neurotransmitters within presynaptic terminals.

Depletion of Presynaptic Monoamine Stores

This compound reversibly inhibits VMAT2, leading to a decreased uptake of monoamines into synaptic vesicles and a subsequent depletion of these neurotransmitter stores drugbank.compatsnap.compharmascience.comhres.cahres.cadrugs.commims.comthecarlatreport.comwikipedia.orgnih.govnih.govpatsnap.comnih.gov. This interference with vesicular storage primarily affects the brain pharmascience.comhres.ca. The active metabolites of this compound, such as dihydrothis compound (HTBZ), also exhibit high affinity for VMAT2 and contribute to this effect pharmascience.comhres.cahres.ca.

The general impact of VMAT2 inhibition by this compound on monoamine levels can be summarized as a reduction in the amount of neurotransmitters available for release into the synaptic cleft patsnap.comdrugs.compatsnap.com.

Dopamine Depletion

Dopamine is particularly affected by this compound's action. By blocking VMAT2, this compound prevents dopamine from being adequately packaged into synaptic vesicles, leading to its depletion in presynaptic nerve terminals patsnap.comdrugs.comthecarlatreport.comwikipedia.orgnih.govpatsnap.comnih.govresearchgate.nettaylorandfrancis.comnih.govcambridge.orgnsf.gov. This reduction in dopamine availability is crucial for its therapeutic effects in hyperkinetic movement disorders drugbank.compatsnap.com.

Research findings illustrate the extent of dopamine depletion:

A study in rats showed that 1.0 mg/kg this compound reduced striatal dopamine levels by approximately 75% researchgate.netnsf.gov.

Another study reported that 1.0 mg/kg TBZ reduced striatal dopamine in rats by 57% nsf.gov.

In vivo microdialysis in rats demonstrated that 0.75 mg/kg TBZ reduced extracellular dopamine in the nucleus accumbens core by approximately 75% nsf.gov.

An in vivo study in rats indicated that this compound decreased brain dopamine levels by 40% dovepress.com.

Clinical doses of this compound in humans have shown statistically significant dopamine depletions in postmortem caudate tissue researchgate.netnsf.gov.

The following table summarizes some quantitative findings on dopamine depletion:

| Study (Species) | This compound Dose | Dopamine Depletion | Location | Source |

| Rat | 1.0 mg/kg | ~75% | Striatum | researchgate.netnsf.gov |

| Rat | 1.0 mg/kg | 57% | Striatum | nsf.gov |

| Rat | 0.75 mg/kg | ~75% (extracellular) | Nucleus Accumbens Core | nsf.gov |

| Rat | Not specified | 40% | Brain | dovepress.com |

| Human | Clinical doses | Significant | Caudate | researchgate.netnsf.gov |

Serotonin Depletion

This compound also affects serotonin (5-HT) levels by inhibiting its uptake into synaptic vesicles drugbank.compatsnap.compharmascience.comhres.cadrugs.commims.comnih.govnih.govpatsnap.comnih.govresearchgate.netpnas.orgpsychiatryonline.orgnih.gov. While dopamine depletion is often more pronounced at lower doses, serotonin levels are also significantly reduced, particularly with higher doses or in specific brain regions.

Quantitative data on serotonin depletion:

Pettibone et al. (1984) showed that 1.0 mg/kg this compound reduced 5-HT by about 15-30% in rats. A dose of 10.0 mg/kg TBZ was required to achieve serotonin depletion comparable to that of 1.0 mg/kg dopamine depletion researchgate.netnsf.gov.

An in vivo study in rats reported a 44% decrease in brain serotonin levels dovepress.com.

In mouse prefrontal cortex (PFC) and striatum (STR) ex vivo slice preparations, TBZ lowered the storage capacity and inhibited the vesicular release of [3H]-serotonin in a concentration-dependent manner from the STR nih.gov.

The following table summarizes some quantitative findings on serotonin depletion:

| Study (Species) | This compound Dose | Serotonin Depletion | Location | Source |

| Rat | 1.0 mg/kg | 15-30% | Not specified | researchgate.netnsf.gov |

| Rat | 10.0 mg/kg | Comparable to 1.0 mg/kg DA depletion | Not specified | researchgate.netnsf.gov |

| Rat | Not specified | 44% | Brain | dovepress.com |

| Mouse (ex vivo) | Concentration-dependent | Inhibition of vesicular release | Striatum | nih.gov |

Norepinephrine Depletion

Norepinephrine (noradrenaline) is another monoamine neurotransmitter whose vesicular storage is interfered with by this compound drugbank.compatsnap.compharmascience.comhres.cadrugs.commims.comnih.govnih.govpatsnap.comnih.govresearchgate.netpnas.orgnih.gov.

Quantitative data on norepinephrine depletion:

Pettibone et al. (1984) found that 1.0 mg/kg this compound reduced norepinephrine by about 15-30% in rats researchgate.netnsf.gov.

An in vivo study in rats showed a 41% decrease in brain norepinephrine levels dovepress.com.

Clinical doses of TBZ in humans resulted in statistically significant norepinephrine depletions in postmortem amygdala and hippocampus tissue researchgate.netnsf.gov.

In mouse prefrontal cortex (PFC) ex vivo slice preparations, TBZ lowered the storage capacity and inhibited the vesicular release of [3H]-noradrenaline in a concentration-dependent manner nih.gov.

The following table summarizes some quantitative findings on norepinephrine depletion:

| Study (Species) | This compound Dose | Norepinephrine Depletion | Location | Source |

| Rat | 1.0 mg/kg | 15-30% | Not specified | researchgate.netnsf.gov |

| Rat | Not specified | 41% | Brain | dovepress.com |

| Human | Clinical doses | Significant | Amygdala, Hippocampus | researchgate.netnsf.gov |

| Mouse (ex vivo) | Concentration-dependent | Inhibition of vesicular release | Prefrontal Cortex | nih.gov |

Impact on Synaptic Cleft Neurotransmitter Levels

This compound functions as a reversible inhibitor of the human vesicular monoamine transporter type 2 (VMAT2). drugbank.compatsnap.comncats.iodrugs.comhres.ca VMAT2 is an integral membrane protein responsible for the uptake and storage of monoamine neurotransmitters—including dopamine, serotonin, and norepinephrine—from the neuronal cytosol into synaptic vesicles. patsnap.comncats.iodrugs.compatsnap.comnih.govelifesciences.orgwikipedia.orgnih.govresearchgate.netmedsafe.govt.nzquickrxspecialty.pharmacynih.govuconn.edu By inhibiting VMAT2, this compound prevents these neurotransmitters from being adequately packaged into synaptic vesicles. patsnap.comncats.iodrugs.comhres.capatsnap.comnih.govwikipedia.orgquickrxspecialty.pharmacy This inhibition leads to a depletion of monoamine stores within the presynaptic terminals, consequently diminishing their release into the synaptic cleft. patsnap.comncats.iodrugs.comhres.capatsnap.comnih.govwikipedia.orgquickrxspecialty.pharmacynih.gov

The reduction in dopamine levels is particularly significant for its therapeutic efficacy in hyperkinetic movement disorders, as excessive dopaminergic activity is associated with involuntary movements. patsnap.comncats.iodrugs.compatsnap.comnih.gov Studies in rats have demonstrated that low doses of this compound (0.25 to 1.0 mg/kg) selectively deplete dopamine, reducing striatal or nucleus accumbens dopamine levels by 57% to 75% at doses of 0.75–1.0 mg/kg. wikipedia.org In contrast, serotonin and norepinephrine levels are reduced by only 15% to 30% at these same doses, requiring a 10-fold higher dosage (10 mg/kg) to achieve a comparable reduction in serotonin levels to that of dopamine at 1 mg/kg. wikipedia.org The depletion of neurotransmitters by a single dose of this compound is reversible and typically lasts for a few hours. medsafe.govt.nz

The structural mechanism of VMAT2 inhibition by this compound involves its binding to VMAT2 in a lumen-facing conformation. This binding locks a luminal gating lid in an occluded state, thereby arresting the transport cycle and preventing the loading of monoamines into vesicles. nih.govresearchgate.net

Ancillary Pharmacological Activities and Their Research Significance

Beyond its primary action on VMAT2, this compound exhibits other pharmacological activities, though their contribution to its main therapeutic effects is generally considered minor.

Dopamine D2 Receptor Binding and Antagonism

This compound has been shown to exhibit weak in vitro binding affinity at the dopamine D2 receptor. drugbank.comncats.iofda.gov The reported inhibition constant (Ki) for D2 receptor binding is approximately 2100 nM. drugbank.comfda.gov This affinity is significantly lower, approximately 1,000-fold less, than its affinity for VMAT2. nih.gov

Despite this weaker affinity, research suggests that this compound possesses properties of a dopamine receptor antagonist. hres.canih.govnih.gov In in vitro studies, this compound (0.5 to 10 µM) directly blocked the inhibitory effect of dopamine on prolactin secretion from rat anterior pituitary glands. nih.govnih.gov Furthermore, in vivo administration of this compound (30 mg/kg intraperitoneally) in rats resulted in increased serum prolactin levels and rendered pituitary glands refractory to dopaminergic inhibition of prolactin release. hres.canih.govnih.gov this compound also displaced [³H]spiperone, a dopamine antagonist, from dopamine receptors in various tissues, including the pituitary, corpus striatum, and a rat transplantable prolactin-secreting tumor, with an apparent inhibitory constant (IC50) of about 5 µM to 15 µM. nih.govnih.gov While this antagonistic activity is unlikely to be the primary mechanism for its therapeutic effects in movement disorders, it might be implicated in certain acute dystonic reactions. nih.gov

Influence on Other Neurotransmitter Systems (e.g., Histamine)

As a VMAT2 inhibitor, this compound affects the vesicular transport of all monoamines, which include serotonin, norepinephrine, and histamine, in addition to dopamine. patsnap.comncats.iodrugs.compatsnap.comnih.govelifesciences.orgwikipedia.orgmedsafe.govt.nznih.govuconn.edu VMAT2 is expressed in histaminergic cells, and it transports histamine into vesicles for storage. drugs.comnih.govelifesciences.orgwikipedia.orgnih.govuconn.edu Therefore, this compound, by inhibiting VMAT2, is likely to deplete presynaptic histaminergic vesicles of histamine. psychiatrictimes.com This depletion would lead to a decrease in the amount of histamine released into the synapse from presynaptic histamine neurons. psychiatrictimes.com The clinical significance of these effects on serotonin, norepinephrine, and histamine levels is less well understood compared to its impact on dopamine. patsnap.com However, the reduction of serotonin and norepinephrine may contribute to some observed effects. patsnap.com The impact on histamine, particularly, could contribute to effects such as somnolence and sedation, given histamine's role in wakefulness. psychiatrictimes.com

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value | Target/System | Reference |

| VMAT2 Inhibition (Ki) | 100 nM | Human VMAT2 | drugbank.comncats.iohres.ca |

| Dopamine D2 Receptor Binding (Ki) | 2100 nM | Dopamine D2 Receptor (in vitro) | drugbank.comfda.gov |

| Dopamine D2 Receptor Binding (IC50) | ~5 µM to 15 µM | Dopamine D2 Receptor | nih.govnih.gov |

| Dopamine Depletion (Rat Striatum/Nucleus Accumbens) | 57-75% at 0.75-1.0 mg/kg | Dopamine (in vivo, rat) | wikipedia.org |

| Serotonin/Norepinephrine Depletion (Rat) | 15-30% at 0.75-1.0 mg/kg | Serotonin/Norepinephrine (in vivo, rat) | wikipedia.org |

Pharmacokinetic and Pharmacodynamic Research

Absorption and Distribution Studies

Tetrabenazine demonstrates extensive absorption following oral administration, with at least 75% of the dose absorbed from the gastrointestinal tract. drugbank.comnih.govnih.govhpra.ie However, its systemic bioavailability is characterized as low and erratic. pharmascience.comnih.govnih.govresearchgate.netwikipedia.orgmims.comkarger.com This low bioavailability is primarily attributed to rapid and extensive first-pass metabolism in the liver. pharmascience.comnih.govnih.govresearchgate.netwikipedia.orgmims.comkarger.com Research has reported a mean oral systemic availability of 0.049 ± 0.032 (SD) for this compound. nih.govresearchgate.netkarger.com Studies have also indicated that the absorption of this compound is not significantly affected by the presence of food, with no notable impact on mean peak plasma concentrations (Cmax) or the area under the curve (AUC) concentration. drugbank.comnih.govnih.govhpra.ie

Table 1: this compound Bioavailability

| Parameter | Value | Reference |

| Oral Absorption Extent | ≥ 75% | drugbank.comnih.govnih.govhpra.ie |

| Mean Oral Bioavailability | 0.049 ± 0.032 (SD) | nih.govresearchgate.netkarger.com |

| Effect of Food on Absorption | No significant effect | drugbank.comnih.govnih.govhpra.ie |

Due to its rapid and extensive hepatic metabolism, plasma concentrations of the parent compound, this compound, are generally below the limit of detection following oral administration. drugbank.comnih.govhpra.ieinvivochem.comnih.govnih.gov In studies involving patients with Huntington's disease or tardive dyskinesia, a Cmax of 4.8 ng/mL and a Tmax of 69 minutes have been reported for this compound. drugbank.com

This compound is extensively metabolized into two primary active circulating metabolites: α-dihydrothis compound (α-HTBZ) and β-dihydrothis compound (β-HTBZ). drugbank.comnih.govnih.govhpra.iemims.cominvivochem.com The peak plasma concentrations (Cmax) for both α-HTBZ and β-HTBZ are typically achieved within 1 to 1.5 hours post-dosing. nih.govhpra.iemims.com The plasma levels of these metabolites are considerably higher than those of the parent drug. nih.gov Research has shown that, following single oral doses ranging from 12.5 mg to 50 mg, the Cmax and AUC for α-HTBZ and β-HTBZ increase approximately in proportion to the dose, indicating linear kinetics within this range. researchgate.netkarger.com In patients with hepatic impairment, exposure to α-HTBZ and β-HTBZ was observed to be approximately 30% to 39% greater compared to healthy subjects. pharmascience.comnih.gov

Table 2: Plasma Concentration Profile Characteristics

| Compound/Metabolite | Cmax (Parent) | Tmax (Metabolites) | Relative Plasma Levels |

| This compound | 4.8 ng/mL drugbank.com | N/A | Generally below detection limit drugbank.comnih.govhpra.ieinvivochem.comnih.govnih.gov |

| α-HTBZ & β-HTBZ | N/A | 1-1.5 hours nih.govhpra.iemims.com | Higher than parent compound nih.gov |

This compound exhibits rapid distribution, particularly to the brain, following intravenous injection. drugbank.commims.com Within the brain, studies have shown the highest binding of this compound in the striatum, while the lowest binding was observed in the cortex. drugbank.com This localization aligns with its pharmacodynamic action as a reversible inhibitor of VMAT2, which acts within the basal ganglia to deplete monoamine neurotransmitters from synaptic vesicles. drugbank.compharmascience.com

Beyond the central nervous system, this compound or its metabolites have been observed to bind to melanin-containing tissues, such as the eyes and skin, in rat models. Following a single oral dose of radiolabeled this compound, radioactivity was still detectable in these tissues up to 21 days post-dosing. drugbank.com In rats, a dose of 0.75-1.0 mg/kg this compound has been shown to reduce striatal dopamine (B1211576) levels by approximately 57-75%. wikipedia.orgjneurosci.org

Metabolism and Biotransformation Pathways

This compound undergoes extensive and rapid metabolism primarily in the liver, which is a significant contributor to its low systemic bioavailability due to a substantial first-pass effect. drugbank.compharmascience.comnih.govnih.govnih.govhpra.ieresearchgate.netwikipedia.orgmims.comkarger.cominvivochem.comgoogle.com This hepatic biotransformation yields two major active metabolites: α-dihydrothis compound (α-HTBZ) and β-dihydrothis compound (β-HTBZ). drugbank.compharmascience.comnih.govnih.govhpra.iemims.cominvivochem.com

These primary metabolites undergo further metabolism. Specifically, α-HTBZ is metabolized into 9-desmethyl-α-DHTBZ, a minor metabolite, predominantly by the CYP2D6 enzyme, with some contribution from CYP1A2. drugbank.cominvivochem.com β-HTBZ is primarily metabolized by CYP2D6 to form 9-desmethyl-β-DHTBZ, which is considered another major circulating metabolite. drugbank.commims.cominvivochem.com Another major metabolite identified is O-dealkylated-HTBZ. nih.gov

The elimination of this compound and its metabolites occurs primarily via the renal route, with approximately 75% of the dose excreted in urine and 7-16% recovered in feces. nih.govwikipedia.orgmims.cominvivochem.com Notably, unchanged this compound is not detected in human urine. drugbank.comnih.govinvivochem.com Less than 10% of the administered dose is excreted in urine as α-HTBZ or β-HTBZ. drugbank.comnih.govmims.com

The half-life of this compound following intravenous bolus administration is approximately 10 hours. drugbank.com However, in subjects with hepatic impairment, the elimination half-life of this compound can be prolonged to approximately 17.5 hours, with corresponding increases in the half-lives of α-HTBZ (up to 10 hours) and β-HTBZ (up to 8 hours). drugbank.comnih.govnih.govhpra.ie The oral half-lives of α-HTBZ and β-HTBZ are reported to be 2-8 hours and 2-5 hours, respectively, while 9-desmethyl-β-DHTBZ has a half-life of 12 hours. nih.govnih.govhpra.ieresearchgate.netmims.com

Table 3: Half-Life and Protein Binding of this compound and its Metabolites

| Compound/Metabolite | Half-Life (Normal Hepatic Function) | Half-Life (Hepatic Impairment) | Protein Binding (%) |

| This compound | 10 hours (IV) drugbank.com | 17.5 hours drugbank.comnih.govnih.gov | 82-88 drugbank.comnih.govnih.govhpra.ieresearchgate.netmims.com |

| α-HTBZ | 2-8 hours (oral) nih.govnih.govhpra.ieresearchgate.netmims.com | 10 hours nih.govnih.gov | 60-68 drugbank.comhpra.ie, 44-59 nih.govnih.govresearchgate.net |

| β-HTBZ | 2-5 hours (oral) nih.govnih.govhpra.ieresearchgate.netmims.com | 8 hours nih.govnih.gov | 59-63 drugbank.comhpra.ie, 44-59 nih.govnih.govresearchgate.net |

| 9-desmethyl-β-DHTBZ | 12 hours (oral) drugbank.commims.com | N/A | N/A |

The formation of the two major active metabolites, α-dihydrothis compound (α-HTBZ) and β-dihydrothis compound (β-HTBZ), from this compound is primarily mediated by carbonyl reductase, an enzyme predominantly found in the liver. drugbank.compharmascience.comnih.govnih.govhpra.iemims.cominvivochem.commdpi.comfda.gov This enzymatic reduction of the ketone moiety in this compound leads to the formation of these secondary alcohol metabolites. mdpi.comnih.gov

Further research indicates that four stereoisomers of HTBZ can arise from this reduction: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ. mdpi.comnih.gov Among these, α-HTBZ is recognized as an active metabolite, while β-HTBZ is considered chemically inert. nih.govnih.gov Pharmacological studies have also suggested that α-HTBZ is a more effective inhibitor of VMAT2 compared to its β-isomer, and the binding affinities of these major metabolites exhibit high stereospecificity. mdpi.com

Cytochrome P450 Enzyme System (CYP2D6, CYP1A2) Involvement in Further Metabolization

This compound undergoes rapid and extensive hepatic metabolism, primarily by carbonyl reductase, to form two major active metabolites: alpha-dihydrothis compound (α-HTBZ) and beta-dihydrothis compound (β-HTBZ). wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.comontosight.aichem960.comnih.govsimsonpharma.comnih.gov These dihydrothis compound (B1670615) (HTBZ) metabolites are subsequently O-dealkylated by cytochrome P450 (CYP) enzymes. guidetopharmacology.orgvulcanchem.com The primary enzyme involved in the further metabolism of α-HTBZ and β-HTBZ is CYP2D6, with some contribution from CYP1A2. wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.comontosight.aichem960.comnih.govsimsonpharma.comnih.gov Specifically, α-HTBZ is metabolized into 9-desmethyl-α-dihydrothis compound (9-desmethyl-α-DHTBZ), a minor metabolite, by CYP2D6 and CYP1A2. mims.comcenmed.comvulcanchem.com Conversely, β-HTBZ is principally metabolized by CYP2D6 to form 9-desmethyl-β-dihydrothis compound (9-desmethyl-β-DHTBZ), which is a major circulating metabolite. mims.comcenmed.comvulcanchem.comciteab.com

This compound and its metabolites are not anticipated to cause significant inhibition or induction of CYP enzymes, nor are they expected to be substrates or inhibitors of P-glycoprotein. wikipedia.orgchem960.com However, the activity of CYP2D6 significantly influences the pharmacokinetics of this compound metabolites. Studies have shown that strong CYP2D6 inhibitors, such as paroxetine (B1678475), can substantially increase the exposure and prolong the half-lives of α-HTBZ and β-HTBZ. guidetopharmacology.orgnih.govnih.govmedicinesfaq.com For instance, co-administration with paroxetine resulted in an approximately 45% increase in the maximum plasma concentration (Cmax) and a 3.4-fold increase in the area under the curve (AUC) for α-HTBZ. guidetopharmacology.org For β-HTBZ, Cmax increased by 2.7-fold and AUC by 9.6-fold under similar conditions. guidetopharmacology.org The elimination half-lives of α-HTBZ and β-HTBZ were prolonged to approximately 14 hours when this compound was given with paroxetine, compared to their typical half-lives of 7 hours and 5 hours, respectively, when administered alone. guidetopharmacology.orgnih.govmedicinesfaq.com Patients identified as poor CYP2D6 metabolizers (PMs) are expected to exhibit significantly higher levels of these primary metabolites (approximately 3-fold for α-HTBZ and 9-fold for β-HTBZ) compared to extensive metabolizers (EMs). cenmed.comvulcanchem.comchem960.compharmgkb.org

Table 1: Impact of CYP2D6 Inhibition on this compound Metabolite Pharmacokinetics

| Metabolite | Change in Cmax (with CYP2D6 Inhibitor) | Change in AUC (with CYP2D6 Inhibitor) | Half-life (with CYP2D6 Inhibitor) | Typical Half-life (without Inhibitor) |

| α-HTBZ | ~45% increase guidetopharmacology.org | ~3.4-fold increase guidetopharmacology.org | ~14 hours guidetopharmacology.orgnih.govmedicinesfaq.com | 7 hours guidetopharmacology.orgnih.govmedicinesfaq.com |

| β-HTBZ | ~2.7-fold increase guidetopharmacology.org | ~9.6-fold increase guidetopharmacology.org | ~14 hours guidetopharmacology.orgnih.govmedicinesfaq.com | 5 hours guidetopharmacology.orgnih.govmedicinesfaq.com |

Activity and Binding Affinities of Metabolites (e.g., α-HTBZ)

This compound exerts its therapeutic effects primarily by reversibly inhibiting the human vesicular monoamine transporter type 2 (VMAT2), with an approximate inhibition constant (Ki) of 100 nM. mims.comguidetopharmacology.orgvulcanchem.comontosight.aichem960.comnih.gov Its major circulating metabolites, α-HTBZ and β-HTBZ, are considered the principal active moieties responsible for its clinical activity. guidetopharmacology.orgontosight.aichem960.comnih.gov Both α-HTBZ and β-HTBZ demonstrate high in vitro binding affinity to bovine VMAT2. guidetopharmacology.orgvulcanchem.comontosight.aichem960.comnih.gov

Research indicates that α-HTBZ is a more potent inhibitor of VMAT2 compared to its β-isomer. pharmgkb.org The binding affinities of these metabolites are highly stereospecific. pharmgkb.orgchem960.comchem960.com Notably, the (+)-alpha-dihydrothis compound ((+)-α-HTBZ) enantiomer exhibits significantly potent binding affinity to VMAT2 (Ki values of 3.96 nM pharmgkb.org and 0.97 nM chem960.comnih.gov). In contrast, the (-)-alpha-dihydrothis compound ((-)-α-HTBZ) enantiomer shows a substantially lower binding affinity (Ki values of 23.7 µM pharmgkb.org and 2.2 µM chem960.comnih.gov). The (-)-beta-dihydrothis compound ((-)-β-HTBZ) is also an active VMAT2 inhibitor with a high affinity (Ki = 13.4 nM). nih.gov this compound itself also exhibits weak in vitro binding affinity to the dopamine D2 receptor (Ki = 2100 nM). mims.comvulcanchem.comchem960.comnih.gov

Prodrug Design and Metabolic Stability Research (e.g., Deuthis compound)

Prodrug strategies have been explored to enhance the metabolic stability and pharmacokinetic profile of this compound. Deuthis compound, a deuterated analog of this compound, represents a significant development in this area. mims.com The strategic replacement of hydrogen atoms with deuterium (B1214612) in deuthis compound is designed to slow its metabolism, particularly by attenuating CYP2D6-driven metabolic breakdown. guidetopharmacology.orgmims.com This deuteration effectively prolongs the half-life of its active metabolites compared to non-deuterated this compound. mims.compharmgkb.org

Deuthis compound is metabolized by carbonyl reductase into α-HTBZ and β-HTBZ, both of which are reversible VMAT2 inhibitors. pharmgkb.org The total half-life of (α+β)-HTBZ derived from deuthis compound is approximately 9 to 10 hours. mims.com This extended half-life provides a more favorable pharmacokinetic profile compared to the shorter half-lives of this compound's metabolites (4-8 hours for α-HTBZ and 2-4 hours for β-HTBZ). wikipedia.orgnih.gov The pharmacological activity of deuthis compound is mediated by a blend of four isomeric dihydrothis compound metabolites ([+]-alpha, [–]-alpha, [+]-beta, and [–]-beta), which inhibit VMAT2 and also exhibit varying affinities for other receptors, including dopamine D1 and D2 receptors and serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT7 receptors. pharmgkb.org Among these, (+)-α-HTBZ and (+)-β-HTBZ are noted for their appreciable VMAT2 inhibitory effects, with the (+) alpha isomer being the most potent and selective VMAT2 inhibitor among this compound isomers. pharmgkb.org

Elimination Research

Primary Routes of Excretion (Renal, Fecal)

Following extensive hepatic metabolism, this compound and its metabolites are primarily eliminated via the renal route. wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.comnih.gov In mass balance studies involving healthy volunteers, approximately 75% of the administered this compound dose was excreted in the urine. wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.com Fecal elimination accounts for a smaller proportion, ranging from approximately 7% to 16% of the dose. wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.comciteab.com Unchanged this compound has not been detected in human urine. wikipedia.orgmims.comguidetopharmacology.orgcenmed.comvulcanchem.comsimsonpharma.com The urinary excretion of the major active metabolites, α-HTBZ and β-HTBZ, accounts for less than 10% of the administered dose, with the remaining urinary components consisting of other circulating metabolites and products of oxidative metabolism. wikipedia.orgmims.comcenmed.comvulcanchem.com For deuthis compound, urinary excretion accounts for 75% to 86% of the dose, while fecal recovery is between 8% and 11%.

Elimination Half-Life of this compound and Metabolites

The elimination half-life of this compound itself exhibits variability among individuals. wikipedia.org The parent compound's half-life is reported as 10 hours following intravenous administration, with plasma levels declining rapidly with a half-life of 1.9 hours. wikipedia.orgmims.comcenmed.comvulcanchem.comsimsonpharma.comciteab.com The major active metabolites, α-HTBZ and β-HTBZ, have shorter half-lives. Alpha-HTBZ has a half-life ranging from 4 to 8 hours (with an oral half-life of 7 hours), while β-HTBZ has a half-life of 2 to 4 hours (with an oral half-life of 5 hours). wikipedia.orgmims.comcenmed.comvulcanchem.comnih.govmedicinesfaq.com Another significant circulating metabolite, 9-desmethyl-β-DHTBZ, has an oral half-life of 12 hours. mims.comcenmed.comvulcanchem.com

In patients with hepatic impairment, the elimination half-life of this compound is notably prolonged to approximately 17.5 hours. wikipedia.orgmims.comvulcanchem.commedicinesfaq.com Similarly, the half-lives of α-HTBZ and β-HTBZ are extended in these patients to approximately 10 hours and 8 hours, respectively. wikipedia.orgvulcanchem.com For deuthis compound, the total half-life of its active metabolites (α+β)-HTBZ is approximately 9 to 10 hours. mims.com

Table 2: Elimination Half-Lives of this compound and its Metabolites

| Compound/Metabolite | Half-Life (Healthy Subjects) | Half-Life (Hepatic Impairment) |

| This compound (parent) | 1.9 hours (plasma) simsonpharma.com, 10 hours (IV) wikipedia.orgmims.comcenmed.comvulcanchem.comciteab.com | ~17.5 hours wikipedia.orgmims.comvulcanchem.commedicinesfaq.com |

| α-HTBZ | 4-8 hours wikipedia.orgnih.govmedicinesfaq.com (oral: 7 hours mims.comcenmed.comvulcanchem.com) | ~10 hours wikipedia.orgvulcanchem.com |

| β-HTBZ | 2-4 hours wikipedia.orgnih.govmedicinesfaq.com (oral: 5 hours mims.comcenmed.comvulcanchem.com) | ~8 hours wikipedia.orgvulcanchem.com |

| 9-desmethyl-β-DHTBZ | 12 hours (oral) mims.comcenmed.comvulcanchem.com | Not specified |

| Total (α+β)-HTBZ (from Deuthis compound) | 9-10 hours mims.com | Not specified |

Pharmacodynamic Responses and Time-Action Profiles

This compound's core pharmacodynamic action involves the reversible inhibition of human vesicular monoamine transporter type 2 (VMAT2). mims.comguidetopharmacology.orgvulcanchem.comontosight.aichem960.comnih.gov This inhibition leads to a reduction in the uptake of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine (B1679862), into synaptic vesicles, ultimately resulting in the depletion of monoamine stores within nerve terminals. mims.comguidetopharmacology.orgvulcanchem.comontosight.aichem960.comnih.gov The clinical efficacy of this compound in managing hyperkinetic movement disorders is believed to stem from its impact on monoamine storage in the brain. guidetopharmacology.orgontosight.aichem960.comnih.gov

Following intravenous administration, this compound is rapidly distributed to the brain, with the highest binding observed in the striatum and the lowest in the cortex. wikipedia.orgmims.com The duration of action for this compound typically ranges from 16 to 24 hours. guidetopharmacology.orgontosight.aichem960.comnih.gov Beyond its primary VMAT2 inhibition, this compound also exhibits dopamine antagonistic effects, demonstrated by its ability to displace 3H-spiperone from striatal binding sites in vitro and to block dopaminergic inhibition of prolactin release both in vitro and in vivo. guidetopharmacology.orgontosight.aichem960.comnih.gov The reduction in dopamine transmission, a neurotransmitter crucial for fine motor movement, contributes to the drug's effectiveness in ameliorating hyperkinetic movements. mims.com

Onset and Duration of Action

This compound exhibits a rapid onset of action, which distinguishes it from other monoamine-depleting agents like reserpine (B192253) vulcanchem.comwikipedia.org. Following intravenous administration, this compound rapidly penetrates the rabbit brain, achieving maximal concentrations of approximately 34 micrograms per gram within 10 minutes wikipedia.org. In other tissues, peak concentrations are observed within 15 to 30 minutes wikipedia.org.

The parent drug, this compound, undergoes extensive first-pass metabolism, leading to low systemic bioavailability uni.luchem960.com. It is rapidly metabolized into two primary compounds: α-dihydrothis compound (α-HTBZ) and β-dihydrothis compound (β-HTBZ) vulcanchem.compharmgkb.orgwikipedia.org. Of these, α-HTBZ is the principal active metabolite, while β-HTBZ is biochemically inert pharmgkb.orgwikipedia.org.

The active metabolite, α-HTBZ, has higher plasma levels and a longer half-life compared to the parent this compound vulcanchem.comwikipedia.org. In humans, the half-life of this compound is approximately 6 hours, whereas α-HTBZ has a half-life of around 10 hours wikipedia.org. The peak plasma concentrations (Cmax) for both α-HTBZ and β-HTBZ are typically reached within 1 to 1.5 hours after dosing vulcanchem.comnih.gov. Another major metabolite, O-dealkylated-HTBZ, reaches its Cmax approximately 2 hours post-dose vulcanchem.com.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Compound/Metabolite | Half-life (Humans) | Time to Peak Plasma Concentration (Cmax) | Bioavailability | Protein Binding |

| This compound | 6 hours wikipedia.org | - | Low (0.049 ± 0.032) wikipedia.orgchem960.com | 83-88% wikipedia.orgchem960.com |

| α-dihydrothis compound (α-HTBZ) | 10 hours wikipedia.org | 1-1.5 hours vulcanchem.comnih.gov | High wikipedia.orgchem960.com | 44-59% wikipedia.orgchem960.com |

| β-dihydrothis compound (β-HTBZ) | 2-5 hours pharmgkb.orgchem960.com | 1-1.5 hours vulcanchem.comnih.gov | High wikipedia.orgchem960.com | 44-59% wikipedia.orgchem960.com |

| O-dealkylated-HTBZ | - | 2 hours vulcanchem.com | - | - |

Dose-Proportionality and Linear Kinetics Studies

Research into the pharmacokinetics of this compound has largely indicated a linear relationship between dose and systemic exposure, particularly for its active metabolites within clinically relevant dose ranges. Studies investigating single oral doses of this compound, ranging from 12.5 mg to 50 mg, have demonstrated that the maximum plasma concentration (Cmax) and the area under the curve (AUC) for the active metabolites, α-HTBZ and β-HTBZ, increase approximately in proportion to the administered dose pharmgkb.orguni.luchem960.com. This linearity suggests that within this range, the body's processing of the drug does not become saturated, and a predictable increase in exposure occurs with increasing dose.

Further supporting linear kinetics, a study involving patients with tardive dyskinesia treated with various doses of this compound (12.5-37.5 mg, three times daily) found that plots of the AUCs for both this compound and its major metabolite, dihydrothis compound (HTBZ), against five different oral doses (0.5-10 mg/kg) were linear medicinesfaq.com. The correlation coefficients for these plots were 0.998 for this compound and 0.986 for HTBZ, reinforcing the concept of linear kinetics within the studied dosage range medicinesfaq.com. This linearity is a key characteristic that allows for predictable drug accumulation and steady-state concentrations with repeated dosing.

For typical clinical doses of this compound, generally between 37.5 mg and 112.5 mg per day, the kinetics are considered linear chem960.com. This property is advantageous for clinicians as it enables effective dose titration and evaluation of treatment efficacy within a short period chem960.com. The dose-linear pharmacokinetics have also supported regulatory decisions, such as granting biowaivers for lower tablet strengths (e.g., 12.5 mg based on studies of the 25 mg strength), provided that the formulations are qualitatively similar and dose-proportional.

Table 2: Dose-Proportionality Findings for this compound Metabolites

| Metabolite | Dose Range Studied (mg) | Observed Cmax/AUC Increase | Dose Increase | Indication of Linearity | Source |

| α-HTBZ, β-HTBZ | 12.5 to 50 | Approximately proportional | - | Linear kinetics | pharmgkb.orguni.luchem960.com |

| TBZ, HTBZ | 0.5-10 mg/kg (in rats) | Linear AUC plots | - | Linear kinetics (r=0.998 for TBZ, 0.986 for HTBZ) | medicinesfaq.com |

| α-HTBZ, β-HTBZ | 2-fold dose increase | 2.3-2.6 fold increase | 2-fold | Slightly more than dose-proportional | |

| HTBZ | 4-fold dose increase | 4.3-fold Cmax, 5-fold AUC | 4-fold | Greater than dose-proportional |

Clinical Research and Therapeutic Applications

Research in Hyperkinetic Movement Disorders

Tardive Dyskinesia

Mechanisms of Action in TD

Tetrabenazine functions as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). mims.comwikipedia.orgcenmed.comnih.govuni.luctdbase.orgguidetopharmacology.org This inhibition leads to a reduced uptake and storage of monoamines, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), into synaptic vesicles. mims.comcenmed.comnih.govuni.luguidetopharmacology.org Consequently, the release of these neurotransmitters into the synaptic cleft is diminished. mims.comnih.gov The significant reduction in dopamine levels is considered crucial for alleviating the excessive involuntary movements characteristic of hyperkinetic disorders. mims.comnih.govuni.lu Unlike some other agents, this compound does not directly block dopamine receptors, a characteristic that may contribute to a minimized risk of developing tardive dyskinesia. mims.com The therapeutic effects are believed to arise from a decrease in dopamine availability at postsynaptic D2 dopamine receptors in the motor striatum. uni.lu

Comparative Effectiveness Research with Valbenazine (B1662120)

Both this compound and valbenazine are VMAT2 inhibitors employed in the treatment of tardive dyskinesia (TD). wikipedia.orgcenmed.comuni.luctdbase.orgnih.govidrblab.net A systematic review comparing the two agents for TD concluded that while valbenazine's efficacy was supported by rigorously designed clinical trials providing AAN Class I evidence, a formal meta-analysis directly comparing this compound and valbenazine was not feasible. This was attributed to differences in study designs and a lack of standardized, controlled trials specifically for this compound in TD. wikipedia.orgidrblab.net Research indicates that valbenazine offers a more favorable once-daily dosing regimen. wikipedia.orgidrblab.net Valbenazine is a prodrug that metabolizes into dihydrothis compound (B1670615), an active isomer of this compound and a potent selective VMAT2 inhibitor. guidetopharmacology.org Valbenazine's longer half-life (15-20 hours) supports its once-daily administration, contrasting with this compound's shorter half-life that necessitates multiple daily doses. uni.luguidetopharmacology.org While both valbenazine and deuthis compound (another VMAT2 inhibitor) have demonstrated similar efficacy in reducing Abnormal Involuntary Movement Scale (AIMS) scores for TD with comparable tolerability, high-quality data specifically for this compound in TD management is less extensive. ctdbase.org

Dystonia Research

This compound has been investigated across various forms of dystonia, including idiopathic dystonia, such as oromandibular dystonia, and tardive dystonia. wikipedia.orgwikipedia.org A large retrospective chart review, which included 132 patients with dystonia, indicated sustained efficacy for the majority of these individuals. In a study specifically examining idiopathic dystonia, 63.6% of patients achieved a "marked improvement" score (1 on a 5-point scale). Limited prospective placebo-arm studies, though small in scale, showed varied efficacy, with one reporting marked or moderate improvement in 25% of treated patients and no change in 50%, while another indicated a 62% improvement rate. In cases of myoclonus-dystonia syndrome, two patients treated with this compound demonstrated marked improvement in myoclonus and mild-to-moderate improvement in dystonia, with these effects sustained over several years.

Tic Disorders and Tourette's Syndrome Studies

Studies have explored the use of this compound in tic disorders and Tourette's Syndrome (TS). wikipedia.orgwikipedia.org Open-label studies and retrospective chart reviews have suggested that this compound can lead to improvements in tics and other TS-related symptoms. A retrospective chart review involving 77 TS patients, with a mean age of approximately 15 years, who received this compound for an average of 2.0 years, reported moderate to marked improvements in TS-related symptoms and functional status in 83.1% of patients. Another study involving 120 TS patients, many of whom were co-medicated, indicated that long-term this compound treatment (mean duration of 19 months) resulted in a "improved" rating on the Clinical Global Impressions of Change scale for 76% of patients. While open-label trials have shown effectiveness, controlled clinical trials specifically for this compound in TS have been limited. Some larger randomized-controlled trials involving other VMAT2 inhibitors (specifically deuthis compound) for TS have not met their primary endpoints, highlighting the ongoing need for further research in this therapeutic area.

Hemiballismus and Senile Chorea Investigations

This compound has been investigated for its utility in managing hemiballismus and senile chorea. wikipedia.org Hemiballismus is characterized by unilateral involuntary flailing movements, though bilateral presentations are rare. Chorea and ballismus can manifest as complications of non-ketotic hyperglycemia (NKH) in individuals with poorly controlled type 2 diabetes mellitus. In cases of NKH-induced hemichorea-hemiballismus where glycemic control alone is insufficient, this compound is considered a therapeutic option. Case reports have documented significant improvement in hemichorea-hemiballismus following this compound administration. Investigations into senile chorea have revealed decreased signal intensity throughout the striatum on brain MRI.

Myoclonus Research

Research into this compound's application in myoclonus has been conducted, though specific studies focused solely on myoclonus are few. wikipedia.orgwikipedia.org In patients with myoclonus-dystonia syndrome, two individuals treated with this compound exhibited marked improvement in myoclonus and mild-to-moderate improvement in dystonia, with these beneficial effects sustained over several years. These findings suggest that this compound may be a viable therapeutic consideration for patients with myoclonus-dystonia, particularly before more invasive interventions like deep brain stimulation are considered. Further adequately powered, multi-center, double-blind studies are necessary to comprehensively determine the specific contributions of this compound therapy to myoclonus, dystonia, quality of life, and daily living activities in patients with this syndrome.

Neuropsychiatric Research and Associated Outcomes

Neuropsychiatric research has examined various outcomes associated with this compound use. A retrospective analysis of patients with Huntington's Disease-associated chorea who initiated this compound treatment revealed that 14.9% of these patients experienced a new onset of depression or received a new antidepressant prescription. Similarly, 12.8% of the population developed anxiety or were prescribed new anxiolytics. Drowsiness or prescriptions for anti-drowsiness medications were newly indicated in 14.2% of patients. Comparative research, such as indirect treatment comparisons between deuthis compound and this compound for Huntington's disease chorea, indicated that deuthis compound was associated with a significantly lower risk of certain neuropsychiatric outcomes, including agitation, akathisia, depression, drowsiness/somnolence, and insomnia. This compound is structurally related to some antipsychotics, and studies have noted that it can be associated with outcomes such as akathisia, parkinsonism, dizziness, and depression. Furthermore, investigations into this compound for stereotypies in frontotemporal dementia reported dramatic improvements in the stereotypies, though some cases also showed modest sedation and probable parkinsonism as observed outcomes.

Research Findings Summary

| Disorder/Condition | Key Research Findings |

| Tardive Dyskinesia (TD) | - VMAT2 inhibitor, reduces monoamine (dopamine, serotonin, norepinephrine) storage and release. mims.comwikipedia.orgcenmed.comnih.govuni.luctdbase.orgguidetopharmacology.org - Unlike antipsychotics, does not directly block dopamine receptors. mims.com - Comparative studies with valbenazine limited due to differing study designs for this compound. wikipedia.orgidrblab.net |

| Dystonia | - Investigated in idiopathic and tardive dystonia, including oromandibular dystonia. - Retrospective review showed sustained efficacy for most patients. - One study noted 63.6% of idiopathic dystonia patients had marked improvement. - In myoclonus-dystonia, marked improvement in myoclonus and mild-to-moderate improvement in dystonia observed. |

| Tic Disorders & Tourette's Syndrome (TS) | - Open-label studies and retrospective reviews suggest improvement in tics and TS-related symptoms. - Retrospective review of 77 TS patients showed moderate to marked improvement in 83.1%. - Long-term treatment (mean 19 months) in 120 TS patients resulted in "improved" rating for 76%. - Controlled trials for this compound in TS are limited. |

| Hemiballismus & Senile Chorea | - Used for symptomatic improvement. wikipedia.org - Recommended for non-ketotic hyperglycemia-induced hemichorea-hemiballismus if glycemic control is insufficient. - Case reports show dramatic improvement in hemichorea-hemiballismus. |

| Myoclonus | - Limited specific studies on myoclonus. wikipedia.org - In myoclonus-dystonia, marked improvement in myoclonus observed. |

| Neuropsychiatric Outcomes | - Retrospective analysis showed new onset depression (14.9%) or anxiety (12.8%) in HD patients on this compound. - Drowsiness/anti-drowsiness prescriptions in 14.2% of patients. - Indirect comparisons suggest lower risk of certain neuropsychiatric outcomes with deuthis compound vs. This compound. - Associated with outcomes such as akathisia, parkinsonism, dizziness, and depression. - Dramatic improvement in stereotypies in frontotemporal dementia, with some cases noting modest sedation and probable parkinsonism. |

Depression and Suicidality Considerations in Research

Research into this compound's effects has included considerations of depression and suicidality, particularly given that patients with conditions like Huntington's disease (HD) often have a heightened risk for these psychiatric symptoms. In a 12-week, double-blind, placebo-controlled study involving patients with chorea associated with HD, depression or worsening depression was reported in 19% (10 out of 54) of this compound-treated patients, whereas no such events were observed in the 30 patients who received placebo. pharmascience.comfda.gov

Further, in two open-label studies, where patients were treated with this compound for up to 48 or 80 weeks, the rate of depression or worsening depression was observed to be 35%. pharmascience.comfda.gov Across all HD chorea studies involving this compound (n=187), one patient committed suicide, one attempted suicide, and six experienced suicidal ideation. fda.govdrugs.com

However, the precise association between this compound and suicide risk remains a subject of ongoing discussion in the research community. mdpi.com Conversely, a large observational study, conducted with close clinical supervision, did not find an increased risk of depressed mood, suicidal ideation, suicide attempts, or suicide associated with this compound treatment. In this study, no suicide attempts or suicides occurred among individuals with prior or new exposure to this compound, while among those with no exposure, 17 suicide attempts (1.4%) and four suicides (0.3%) were recorded. researchgate.net Some research also suggests that concomitant antidepressant therapy during this compound exposure might help in mitigating depression and suicidal behavior to some extent. researchgate.net

Table 1: Incidence of Depression/Worsening Depression in this compound Studies

| Study Type | Duration | This compound Group (n) | Placebo Group (n) | Incidence of Depression/Worsening Depression (this compound) | Incidence of Depression/Worsening Depression (Placebo) |

| Double-blind, Placebo-controlled | 12 weeks | 54 | 30 | 19% (10/54) | 0% (0/30) |

| Open-label | Up to 48/80 weeks | Not specified | Not applicable | 35% | Not applicable |

Parkinsonism-like Effects in Research Models

This compound's mechanism of action, involving the depletion of monoamines, particularly dopamine, from nerve terminals via VMAT2 inhibition, can lead to parkinsonism-like effects. wikipedia.orgmims.comuconn.eduresearchgate.net This phenomenon has been a focus of research, often explored through various animal models.

The tremulous jaw movement (TJM) model in rodents is utilized to study parkinsonian tremor induced by this compound. TJMs are characterized as vertical deflections of the lower jaw that mimic chewing but are not directed at a specific stimulus. uconn.eduopen.ac.uk In studies, this compound administered at 2.0 mg/kg to rats significantly increased the number of c-Fos-positive cells in the ventrolateral neostriatum (VLS), which is indicative of reduced dopamine D2 receptor transmission, a factor associated with parkinsonism. open.ac.uk The catalepsy assay in rodents is another model employed to investigate this compound-induced parkinsonism, with acute administration of this compound (2-4 mg/kg) shown to produce clear-cut catalepsy in rats. researchgate.net

In a 12-week controlled clinical trial, this compound was also observed to cause a slight worsening in rigidity. pharmascience.com While this compound can aggravate parkinsonism in patients with Huntington's disease, it has also shown therapeutic potential in addressing levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. researchgate.netnih.gov A study involving 10 Parkinson's disease patients with disabling peak-dose LIDs demonstrated that this compound, administered up to 50 mg daily, significantly reduced LIDs by up to 45%. This improvement was not associated with a significant worsening of the global "on" phase. nih.gov

Cognitive Impairment Research

Research has also explored the impact of this compound on cognitive function. In a 12-week controlled trial, this compound was reported to cause a slight worsening in cognition. pharmascience.com While some studies have examined cognitive measures in Huntington's disease patients, such as the Montreal Cognitive Assessment (MoCA), in relation to motor function, direct evidence explicitly detailing this compound's role in causing cognitive impairment beyond the initial observation remains an area for further focused research. researchgate.netresearchgate.net

Sedation and Somnolence Studies as Dose-Limiting Factors

Sedation and somnolence are frequently observed effects in research studies involving this compound and are considered common dose-limiting factors. pharmascience.comdrugs.comnih.govdrugs.commedscape.comnih.gov

In a 12-week, double-blind, placebo-controlled trial in patients with chorea associated with HD, sedation or somnolence occurred in 31% (17 out of 54) of this compound-treated patients, compared to 3% (1 out of 30) of placebo-treated patients. drugs.comnih.gov This effect was significant enough that sedation was the primary reason for stopping upward dose titration or decreasing the dose in 28% (15 out of 54) of patients in this particular study. drugs.comnih.gov In most instances, reducing the this compound dose led to a decrease in sedation. drugs.com

Further, open-label studies lasting 48 and 80 weeks reported varying incidences of sedation or somnolence, with rates of 17% and 57% respectively, among this compound-treated patients. drugs.comnih.gov Notably, sedation has been observed to occur even at doses lower than those typically recommended in some patients. drugs.com

Table 2: Incidence of Sedation/Somnolence in this compound Studies

| Study Type | Duration | Incidence of Sedation/Somnolence (this compound) | Incidence of Sedation/Somnolence (Placebo) | Reason for Dose Adjustment (this compound) |

| Double-blind, Placebo-controlled | 12 weeks | 31% (17/54) | 3% (1/30) | 28% (15/54) |

| Open-label | 48 weeks | 17% | Not applicable | Not specified |

| Open-label | 80 weeks | 57% | Not applicable | Not specified |

Akathisia and Restlessness Research

Akathisia, characterized by a feeling of inner restlessness and a compelling need to move, along with general restlessness and agitation, has been a subject of research in patients receiving this compound. pharmascience.comdrugs.com

In a 12-week, double-blind, placebo-controlled study involving patients with chorea associated with HD, akathisia was observed in 19% (10 out of 54) of this compound-treated patients, compared to 0% in the placebo group. pharmascience.comdrugs.com An 80-week open-label study also reported akathisia in 20% of this compound-treated patients. pharmascience.comdrugs.com

A study involving 159 patients treated with this compound noted that 5% (8 patients) developed akathisia. This was described by researchers as patients being very restless, walking around, and unable to focus attention. researchgate.netbmj.com These motor and psychological manifestations of akathisia may be dose-dependent and can often resolve or lessen with appropriate dosage adjustments. fda.gov In some cases, if akathisia is severe or persistent, discontinuation of this compound therapy may be necessary. pharmascience.com

Pediatric Population Research

Research into the use of this compound in the pediatric population is more limited compared to adult studies. nih.gov However, existing reports provide insights into its efficacy and tolerability in children with hyperkinetic movement disorders.

A study involving five children, aged between 22 months and 10 years, suffering from severe chorea, reported that this compound effectively controlled chorea and was well tolerated by four of these patients. Notably, comparatively higher doses were required in this pediatric cohort. nih.gov A retrospective chart analysis of 76 hyperkinetic pediatric patients treated between 1996 and 2004 indicated significant improvement in chorea in 89% of the patients. dovepress.com

A review of 31 children with hyperkinetic movement disorders that were refractory to other medications also found this compound effective in reducing the severity of these movements. nih.govresearchgate.net These studies generally suggest that pediatric patients often require higher doses of this compound compared to adults to achieve therapeutic effects. nih.govresearchgate.net While side effects in children were reported to be similar to those observed in the adult population, children showed a lower incidence of drug-induced Parkinsonism. nih.govresearchgate.net

Furthermore, a retrospective longitudinal study in a cohort of children with dyskinetic cerebral palsy (DCP) evaluated the efficacy of this compound. It found significant clinical improvement in Movement Disorders—Childhood Rating Scale 4–18 Revised (MD-CRS 4–18 R) Indexes between baseline and after 6 and 12 months of treatment, supporting the compound's efficacy in this specific pediatric population. frontiersin.org Some earlier research in pediatric populations noted that while higher initial drug schedules were sometimes used, drowsiness often led to a reduction in the drug regimen. frontiersin.org

Drug Discovery and Development Research

Rational Design of Tetrabenazine Derivatives

The development of this compound derivatives has focused on enhancing its therapeutic potential by improving its interaction with VMAT2 and optimizing its metabolic profile. This has involved detailed structure-activity relationship studies, the exploration of its unique stereochemistry, and chemical modifications to alter its pharmacokinetics.

The inhibitory activity of this compound and its derivatives is highly dependent on their three-dimensional structure and specific interactions with the VMAT2 protein. Cryo-electron microscopy studies have revealed that this compound binds to a central site within VMAT2, locking the transporter in an occluded conformation that prevents monoamine uptake. elifesciences.orgbiorxiv.orgnih.gov This binding site is located between the two pseudosymmetrical halves of the transporter, involving transmembrane helices TM1-6 and TM7-12. elifesciences.orgnih.gov